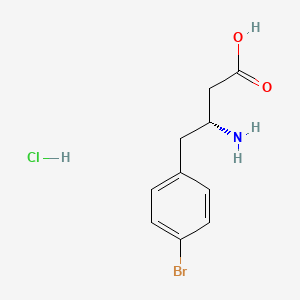

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-2-aminobutyric acid.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and ®-2-aminobutyric acid.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to form the desired product.

Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring undergoes substitution reactions under transition metal catalysis or via SNAr mechanisms. Key reagents and conditions include:

| Nucleophile | Catalyst/Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Amines | Pd(PPh₃)₄, K₂CO₃ | DMF | 80–100°C | Aryl amine derivatives |

| Thiols | CuI, Cs₂CO₃ | DMSO | 60–80°C | Aryl thioethers |

| Alkoxides | PdCl₂(dppf), NaOEt | Toluene | 90–110°C | Aryl ethers |

Example: Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in DMF yields biaryl derivatives, critical for constructing complex pharmacophores .

Peptide Bond Formation

The amino and carboxyl groups enable condensation reactions to form peptide bonds. Standard protocols involve:

-

Activation reagents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) .

-

Solvent systems : Anhydrous DCM or DMF under nitrogen atmosphere.

-

Typical products : Dipeptides or tripeptides after sequential deprotection and coupling steps.

Esterification and Hydrolysis

The carboxylic acid group can be esterified or hydrolyzed under controlled conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol/HCl (Fischer-Speier) | Ethyl ester |

| Hydrolysis | NaOH (aqueous MeOH) | Free carboxylic acid |

Ester derivatives improve membrane permeability in drug design.

Coupling Reactions

The bromophenyl group participates in cross-coupling reactions to form C–C or C–heteroatom bonds:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl compounds |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Primary/secondary amines | Aryl amines |

For example, coupling with 4-methoxyphenylboronic acid produces a biaryl analog used in kinase inhibitor studies .

Oxidation and Reduction

The amino group undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄ or H₂O₂ converts the –NH₂ group to a nitro (–NO₂) or nitroso (–NO) moiety.

-

Reduction : LiAlH₄ or NaBH₄ reduces the amino group to a primary amine while preserving stereochemistry.

Stereochemical Considerations

The (R)-configuration at the α-carbon influences reaction outcomes:

-

Retention of chirality : Observed in peptide bond formation and esterification due to minimal steric interference .

-

Racemization risk : Occurs under strongly acidic/basic conditions (e.g., prolonged heating in NaOH) .

Stability and Side Reactions

-

Acid sensitivity : The hydrochloride salt dissociates in aqueous base, releasing the free amine.

-

Thermal decomposition : Degrades above 200°C, forming brominated byproducts.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃BrClNO₂

- Molecular Weight : 294.57 g/mol

- CAS Number : 331763-73-6

The compound features a unique structure that includes an amino group, a bromophenyl moiety, and a butanoic acid backbone, making it a valuable building block in organic synthesis.

Medicinal Chemistry

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride has garnered attention for its potential therapeutic applications due to its structural similarity to biologically active amino acids. It is being investigated for:

- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines.

Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Peptides : It can be utilized in the development of peptide-based drugs due to its chiral nature.

- Functionalized Amino Acids : The bromine atom on the phenyl ring allows for further chemical modifications, enabling the creation of diverse derivatives.

Biological Studies

Research has indicated that this compound may play a role in various biological systems:

- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Receptor Interaction : Its potential interactions with neurotransmitter receptors are being explored for understanding neurological pathways.

Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that this compound could enhance serotonin activity, suggesting potential applications in treating mood disorders.

| Study Focus | Findings | Reference |

|---|---|---|

| Serotonin Receptor Interaction | Enhanced serotonin activity | Journal of Medicinal Chemistry |

Antitumor Activity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, particularly against breast cancer cells.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Cancer Research Journal |

Mécanisme D'action

The mechanism of action of ®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

- 4-(4-Bromophenyl)butanoic acid

- 4-Bromophenylboronic acid

Uniqueness

®-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and bromophenyl groups. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields.

Activité Biologique

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS No. 331763-73-6) is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrClNO₂ |

| Molar Mass | 294.57 g/mol |

| Melting Point | 225-227 °C |

| Storage Conditions | Under inert gas at 2-8 °C |

| Sensitivity | Air sensitive |

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the nervous system. The compound features an amino group capable of forming hydrogen bonds and a bromophenyl group that can engage in hydrophobic interactions. These characteristics allow it to modulate the activity of enzymes and receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Interaction with Biological Targets

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release mechanisms by interacting with synaptic proteins, particularly synaptotagmin-1, which is crucial for neurotransmitter exocytosis. This interaction suggests potential applications in treating conditions like epilepsy or other neurodegenerative diseases.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, such as kynurenine-3-hydroxylase, which is implicated in neurodegenerative diseases like Alzheimer's and Huntington's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl | Modulates GABAA and GABAB receptors |

| 4-(4-Bromophenyl)butanoic acid | Potential anti-cancer properties |

| 4-Bromophenylboronic acid | Involved in enzyme inhibition |

Case Studies and Research Findings

- Neuroscience Applications : Research indicates that this compound may enhance synaptic plasticity, which is critical for learning and memory processes. In vitro studies have shown that this compound can improve neuronal survival under stress conditions, indicating its potential as a neuroprotective agent.

- Antitumor Activity : Preliminary studies suggest that brominated amino acids, including this compound, may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the specific mechanisms involved and the therapeutic potential against various tumors.

- Pharmacological Studies : The compound has been evaluated for its pharmacological activity at GABA receptors, suggesting a role in modulating anxiety and mood disorders. Its structural similarity to known neurotransmitters enhances its potential as a therapeutic agent in psychiatric conditions .

Propriétés

IUPAC Name |

(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661579 | |

| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-73-6 | |

| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.